molecular formula C25H36O4 B1251096 (3R,4R,7Z)-7-[(4E,8E)-11-(furan-3-yl)-4,8-dimethylundeca-4,8-dienylidene]-4-hydroxy-3-methyloxocan-2-one

(3R,4R,7Z)-7-[(4E,8E)-11-(furan-3-yl)-4,8-dimethylundeca-4,8-dienylidene]-4-hydroxy-3-methyloxocan-2-one

Cat. No. B1251096
M. Wt: 400.5 g/mol
InChI Key: VRWCUJQWBMHNBO-YTWNOHFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R,7Z)-7-[(4E,8E)-11-(furan-3-yl)-4,8-dimethylundeca-4,8-dienylidene]-4-hydroxy-3-methyloxocan-2-one is a natural product found in Scalarispongia scalaris and Cacospongia scalaris with data available.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 3-trimethylsiloxy-1-(furan-3-yl)butadiene : A study by Mironov, Bagryanskaya, and Shults (2016) details the synthesis of 3-trimethylsilyloxy-1-(furan-3-yl)butadiene, emphasizing its reactions with dienophiles containing an exo-methylene double bond, leading to the formation of various compounds like 7-(furan-3-yl)spiro[5,5]undecane-1,5,9-triones (Mironov, Bagryanskaya, & Shults, 2016).

  • Synthesis of C15 Polyketide Spiroketals : Meilert, Pettit, and Vogel (2004) describe the non-iterative asymmetric synthesis of C15 polyketide spiroketals, providing insights into their stereo- and enantioselectivity and potential applications in synthesizing complex molecular structures (Meilert, Pettit, & Vogel, 2004).

Biochemical Applications

  • Flavour Bioformation in Strawberries : Zabetakis and Holden (1996) investigated the biosynthesis of 2,5-dimethyl-4-hydroxy-2H-furan-3-one in strawberries, highlighting its role in improving the flavor of cultivated strawberries (Zabetakis & Holden, 1996).

  • Expanded Calix[n]pyrroles Synthesis : Nagarajan, Ka, and Lee (2001) synthesized meso-dialkylporphyrinogen-like mixed cyclic oligomers containing furans, demonstrating the potential of these compounds in various chemical and biochemical applications (Nagarajan, Ka, & Lee, 2001).

  • Vasodilating Agents from Marine Sponge : Umeyama, Shoji, Arihara, Ohizumi, and Kobayashi (1989) isolated new furanoterpenes from the marine sponge Hippospongia sp., noting their potential as potent coronary vasodilating agents (Umeyama et al., 1989).

Synthetic and Medicinal Chemistry

  • Synthesis of Methyl-Substituted Analogues of JDTic : Cueva et al. (2009) synthesized analogues of JDTic, a kappa-opioid receptor antagonist, demonstrating the chemical diversity and potential medicinal applications of furan-containing compounds (Cueva et al., 2009).

  • Asymmetric Total Synthesis of Defensive Agents : Baudat and Vogel (1994) discussed the asymmetric total synthesis of a self-defensive agent against rice-blast disease, showing the utility of such compounds in agricultural and environmental sciences (Baudat & Vogel, 1994).

properties

Product Name

(3R,4R,7Z)-7-[(4E,8E)-11-(furan-3-yl)-4,8-dimethylundeca-4,8-dienylidene]-4-hydroxy-3-methyloxocan-2-one

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

IUPAC Name

(3R,4R,7Z)-7-[(4E,8E)-11-(furan-3-yl)-4,8-dimethylundeca-4,8-dienylidene]-4-hydroxy-3-methyloxocan-2-one

InChI

InChI=1S/C25H36O4/c1-19(7-4-8-20(2)10-6-12-23-15-16-28-17-23)9-5-11-22-13-14-24(26)21(3)25(27)29-18-22/h7,10-11,15-17,21,24,26H,4-6,8-9,12-14,18H2,1-3H3/b19-7+,20-10+,22-11-/t21-,24-/m1/s1

InChI Key

VRWCUJQWBMHNBO-YTWNOHFSSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CC/C(=C/CC/C(=C/CC/C(=C/CCC2=COC=C2)/C)/C)/COC1=O)O

Canonical SMILES

CC1C(CCC(=CCCC(=CCCC(=CCCC2=COC=C2)C)C)COC1=O)O

synonyms

astakolactin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R,7Z)-7-[(4E,8E)-11-(furan-3-yl)-4,8-dimethylundeca-4,8-dienylidene]-4-hydroxy-3-methyloxocan-2-one
Reactant of Route 2
(3R,4R,7Z)-7-[(4E,8E)-11-(furan-3-yl)-4,8-dimethylundeca-4,8-dienylidene]-4-hydroxy-3-methyloxocan-2-one
Reactant of Route 3
(3R,4R,7Z)-7-[(4E,8E)-11-(furan-3-yl)-4,8-dimethylundeca-4,8-dienylidene]-4-hydroxy-3-methyloxocan-2-one
Reactant of Route 4
(3R,4R,7Z)-7-[(4E,8E)-11-(furan-3-yl)-4,8-dimethylundeca-4,8-dienylidene]-4-hydroxy-3-methyloxocan-2-one
Reactant of Route 5
(3R,4R,7Z)-7-[(4E,8E)-11-(furan-3-yl)-4,8-dimethylundeca-4,8-dienylidene]-4-hydroxy-3-methyloxocan-2-one
Reactant of Route 6
(3R,4R,7Z)-7-[(4E,8E)-11-(furan-3-yl)-4,8-dimethylundeca-4,8-dienylidene]-4-hydroxy-3-methyloxocan-2-one

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